molecular formula C12H12O4 B14274922 2H-1-Benzopyran-2-one, 7,8-dimethoxy-5-methyl- CAS No. 139386-29-1

2H-1-Benzopyran-2-one, 7,8-dimethoxy-5-methyl-

Cat. No.: B14274922
CAS No.: 139386-29-1
M. Wt: 220.22 g/mol
InChI Key: OQDZCEUAUWQTNF-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 7,8-dimethoxy-5-methyl-: is a chemical compound belonging to the class of benzopyran derivatives. It is characterized by the presence of methoxy groups at the 7th and 8th positions and a methyl group at the 5th position on the benzopyran ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 7,8-dimethoxy-5-methyl- typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 7,8-dimethoxy-2H-chromen-2-one with a methylating agent to introduce the methyl group at the 5th position. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In industrial settings, the production of 2H-1-Benzopyran-2-one, 7,8-dimethoxy-5-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 7,8-dimethoxy-5-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents at specific positions on the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2H-1-Benzopyran-2-one, 7,8-dimethoxy-5-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 7,8-dimethoxy-5-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-2-one, 5,7-dimethoxy-: Similar structure but with methoxy groups at the 5th and 7th positions.

    2H-1-Benzopyran-2-one, 7-methoxy-: Contains a single methoxy group at the 7th position.

    2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl-: Features a diethylamino group at the 7th position and a methyl group at the 4th position.

Uniqueness

2H-1-Benzopyran-2-one, 7,8-dimethoxy-5-methyl- is unique due to the specific arrangement of methoxy and methyl groups on the benzopyran ring

Properties

CAS No.

139386-29-1

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

7,8-dimethoxy-5-methylchromen-2-one

InChI

InChI=1S/C12H12O4/c1-7-6-9(14-2)12(15-3)11-8(7)4-5-10(13)16-11/h4-6H,1-3H3

InChI Key

OQDZCEUAUWQTNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1C=CC(=O)O2)OC)OC

Origin of Product

United States

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